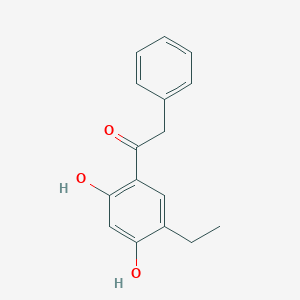![molecular formula C18H19N3O6 B5856706 3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5856706.png)
3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties and has been the subject of many studies in recent years.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. This inhibition leads to the disruption of cellular processes and can ultimately result in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide have been extensively studied. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide in lab experiments is its ability to selectively target protein kinases. This compound has been shown to be highly specific in its inhibition of these enzymes, making it a valuable tool for the study of cellular signaling pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of 3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide. One potential direction is the development of new cancer treatments based on this compound. It has also been suggested that this compound could be used in the development of new drugs for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide involves the reaction of 3,4-dimethoxybenzaldehyde with 4-nitrophenylacetic acid to form the intermediate 3,4-dimethoxy-N'-[2-(4-nitrophenyl)propanoyl]benzamidine. This intermediate is then reacted with 4-nitrobenzoyl chloride to form the final product. The synthesis method for this compound has been well-established, and it is readily available for scientific research.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has been extensively used in scientific research for a variety of applications. It has been used as a fluorescent probe for the detection of protein kinase activity, as well as a tool for the study of protein-protein interactions. This compound has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c1-11(12-4-7-14(8-5-12)21(23)24)18(22)27-20-17(19)13-6-9-15(25-2)16(10-13)26-3/h4-11H,1-3H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHZJGRKRDOBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-nitrophenyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5856644.png)
![1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone](/img/structure/B5856647.png)
![4-({[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5856662.png)
![4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5856666.png)

![ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5856679.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5856700.png)
![methyl 4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5856710.png)


methanone](/img/structure/B5856734.png)